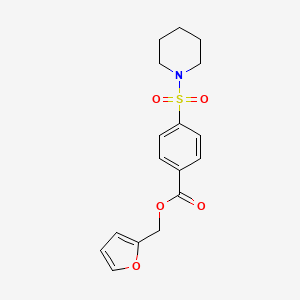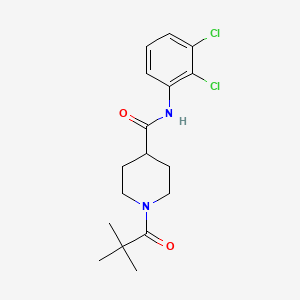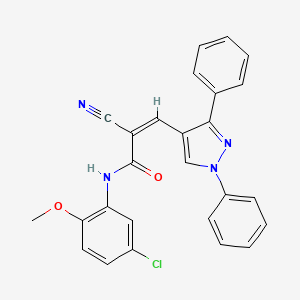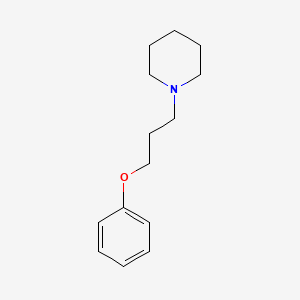
4-(4-chlorobenzyl)-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(4-chlorobenzyl)-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H13Cl2N3OS and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0156386 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Electronic Analysis Another dimension of research on similar compounds involves molecular, electronic, nonlinear optical, and spectroscopic analysis. Through experimental and DFT calculations, the electronic properties, molecular vibrations, and spectroscopic behaviors of 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were investigated, providing insights into their potential applications in various scientific fields. These studies contribute to understanding the fundamental properties of such compounds and their possible technological applications (Beytur & Avinca, 2021).
Corrosion Inhibition Research has also explored the application of triazole derivatives in corrosion inhibition. Specifically, derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated significant inhibition efficiency on mild steel in hydrochloric acid medium, showcasing the potential of such compounds in protecting metals against corrosion. These studies not only provide insights into the mechanisms of corrosion inhibition but also open up possibilities for developing new, more effective corrosion inhibitors (Bentiss et al., 2009).
Cancer Research In the realm of cancer research, triazole derivatives have been studied for their potential as EGFR inhibitors, a crucial target in cancer therapy. Molecular stability, conformational analyses, and molecular docking studies have shown certain compounds to exhibit promising anti-cancer properties, making them candidates for further investigation as therapeutic agents (Karayel, 2021).
Regioselective Synthesis Additionally, the regioselective synthesis of triazole derivatives, facilitated by specific conditions such as lateral metalation/functionalization, has been explored. This research underscores the synthetic versatility of triazole compounds and their potential for creating diverse molecules with tailored properties for various applications (Mansueto et al., 2014).
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-22-14-7-6-12(18)8-13(14)15-19-20-16(23)21(15)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLMNZAJQBMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611612.png)
![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4611619.png)
![(5Z)-3-benzyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4611627.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4611641.png)

![2-({4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4611662.png)
![(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid](/img/structure/B4611682.png)


![4-[4-(4-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4611701.png)

![N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE](/img/structure/B4611725.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4611743.png)
